MSAB

Description

Properties

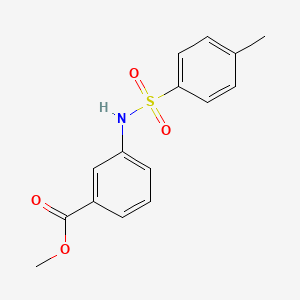

IUPAC Name |

methyl 3-[(4-methylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-6-8-14(9-7-11)21(18,19)16-13-5-3-4-12(10-13)15(17)20-2/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKBYFCJQSPBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is MSAB XRY and how does it work for mobile forensics research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of MSAB's XRY, a leading platform in mobile device forensics. The content is tailored for a scientific and research audience, focusing on the underlying methodologies, data extraction capabilities, and the logical workflow of the XRY ecosystem. While highly detailed proprietary information remains confidential to this compound, this document synthesizes publicly available data to offer a comprehensive understanding of XRY's core functions and its application in research settings where digital evidence from mobile devices is paramount.

Introduction to this compound XRY

This compound XRY is a suite of digital forensic tools designed to extract and analyze data from a wide array of mobile devices, including smartphones, tablets, GPS units, and other portable electronics.[1] Utilized by law enforcement, military, and intelligence agencies, XRY provides a forensically sound method for data recovery, ensuring the integrity of the evidence from extraction to reporting.[1][2][3] The platform consists of both software and hardware components to facilitate communication with a vast range of mobile operating systems and hardware configurations.[1][4]

The primary application of XRY in a research context is the verifiable and repeatable extraction of data from mobile devices that may be relevant to a study, clinical trial, or other scientific investigation. This can include subject-reported outcomes, device usage patterns, communication logs, and location data, all of which can be critical for various research domains.

Core Principles of XRY Operation

XRY's operation is founded on the principle of forensic soundness, which dictates that the data extraction process must not alter the original evidence on the device.[4] To achieve this, XRY employs a variety of techniques and maintains a detailed audit log of all actions performed during the extraction process. The extracted data is saved in a proprietary, secure file format with the .xry extension, which includes a full forensic audit trail to protect the evidence's integrity.

The XRY ecosystem is composed of several key components that work in concert to provide a complete mobile forensics workflow:

-

XRY Extraction Software: The core software responsible for communicating with the mobile device and performing the data extraction.

-

XRY Hardware: A collection of cables and communication devices that enable a physical connection to a wide variety of mobile devices.[4]

-

XAMN (XRY Analysis & Management): A suite of analysis tools designed to view, analyze, and report on the data extracted by XRY.[5]

-

XEC Director: A management tool for overseeing and managing multiple XRY deployments within an organization.

Data Extraction Methodologies

XRY employs two primary methods for data extraction: Logical Extraction and Physical Extraction . The choice of method depends on the device model, operating system, and the specific investigatory needs.

Logical Extraction

Logical extraction involves communicating with the mobile device's operating system to request and retrieve data.[6] This method is analogous to how a user would access data on their own device through the user interface. It is the fastest and most widely supported extraction method.[3][6]

Key Characteristics of Logical Extraction:

-

Communication with the OS: Interacts with the device's operating system to access user data.[6]

-

Data Scope: Primarily recovers live and file system data, such as contacts, call logs, messages, photos, and application data that is readily accessible by the OS.[6]

-

Speed: Generally faster than physical extraction.[3]

-

Limitations: May not recover deleted data or data that is protected by the operating system.

Physical Extraction

Physical extraction is a more advanced and intrusive method that aims to bypass the device's operating system to create a bit-by-bit copy of the entire memory (a "hex-dump").[7] This raw data can then be decoded to reveal a wealth of information, including deleted files and data not accessible through a logical extraction.[7]

Key Characteristics of Physical Extraction:

-

Bypasses the OS: Directly accesses the device's memory, bypassing the operating system's file system.[7]

-

Data Scope: Can recover the entire contents of the memory, including deleted data, file fragments, and system data.[7]

-

Overcoming Security: Can often bypass screen locks and other security measures.[7]

-

Complexity: A more complex and time-consuming process that is not supported on all devices.

XRY Pro and Advanced Techniques

For the most challenging and secure devices, this compound offers XRY Pro , which utilizes advanced exploits and brute-forcing techniques to gain access to locked and encrypted devices.[8][9] XRY Pro provides capabilities such as:

-

Brute-force password cracking: To unlock devices with unknown passcodes.[9]

-

Exploits for security vulnerabilities: To bypass encryption and access protected data.[8]

-

RAM analysis: To extract and analyze volatile data from a device's RAM.[9]

Data Presentation: Summary of XRY Capabilities

The following tables summarize the key features and capabilities of the different XRY extraction methodologies. This information is based on publicly available product descriptions from this compound.

| Feature | XRY Logical | XRY Physical | XRY Pro |

| Extraction Method | Communicates with the device's operating system.[6] | Bypasses the operating system to access raw memory.[7] | Utilizes advanced exploits and brute-forcing.[8][9] |

| Data Accessibility | Live and file system data.[6] | Live, file system, and deleted data.[7] | Data from locked and encrypted devices.[8] |

| Speed | Fastest | Slower | Varies depending on complexity |

| Device Support | Widest support | More limited support | Highly specific to device models and OS versions |

| Use Case | Initial, quick assessment of a device. | In-depth analysis, recovery of deleted data. | High-security devices, locked devices. |

| Data Type | Logical Extraction | Physical Extraction |

| Contacts | Yes | Yes |

| Call Logs | Yes | Yes |

| SMS/MMS Messages | Yes | Yes (including some deleted) |

| Photos & Videos | Yes | Yes (including some deleted) |

| Application Data | Varies by app and OS | More comprehensive, including databases |

| File System | Accessible files | Full file system structure |

| Deleted Data | Limited | Yes |

| System Data | Limited | Yes |

| Location Data | Yes | Yes |

| Web History | Yes | Yes |

Experimental Protocols

Detailed, step-by-step experimental protocols for every device and extraction scenario are proprietary to this compound and are provided as part of their official training and documentation.[10][11][12] However, based on available information, a general workflow for a physical extraction can be outlined.

General Protocol for a Physical Extraction on an Android Device:

-

Device Identification: The make, model, and operating system version of the device are identified. This is a critical step as the extraction procedure is often device-specific.

-

Software Preparation: The XRY software is launched on a forensic workstation, and the appropriate device profile is selected.

-

Device Connection: The device is connected to the forensic workstation using the appropriate cable from the XRY hardware kit.

-

Enabling Communication: The device may need to be put into a specific mode (e.g., "Download Mode" or "Recovery Mode") to allow for low-level communication. This often involves a specific sequence of button presses.

-

Initiating Extraction: The physical extraction process is initiated through the XRY software. The software will attempt to bypass the operating system and begin reading the raw data from the device's memory.

-

Data Acquisition: XRY creates a bit-for-bit copy of the device's memory and saves it to the forensic workstation in the .xry file format. This process can take a significant amount of time depending on the size of the device's storage.

-

Data Decoding: Once the raw memory image has been acquired, XRY's decoding engine parses the data to identify and reconstruct files, messages, call logs, and other artifacts.

-

Verification: The integrity of the extracted data is verified using hash values to ensure that the data has not been altered during the extraction process.

-

Analysis: The extracted and decoded data can then be analyzed using this compound's XAMN software.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows within the this compound XRY ecosystem.

Caption: High-level workflow of the this compound XRY ecosystem.

Caption: Logical vs. Physical extraction methods in XRY.

Conclusion

This compound XRY is a powerful and comprehensive platform for mobile device forensics. Its dual-methodology approach, offering both logical and physical extraction techniques, allows for flexibility in accessing a wide range of data from a vast number of devices. For researchers, XRY provides a forensically sound method for collecting digital evidence that can be crucial for a variety of studies. While the most in-depth technical details of its operation are proprietary, the information available demonstrates a robust and well-structured system designed for reliable and verifiable data extraction. The use of the secure .xry file format and the detailed audit logs ensures the integrity of the collected data, a critical requirement for any scientific or legal application. As mobile devices continue to be integral to daily life, the ability to forensically extract and analyze the data they contain will only become more critical for research and investigation.

References

- 1. XRY (software) - Wikipedia [en.wikipedia.org]

- 2. FAQ - this compound [this compound.com]

- 3. XRY — Mobile Data Forensic Phone Extraction & Recovery | this compound [this compound.com]

- 4. scribd.com [scribd.com]

- 5. This compound XRY ver.9.4 and XAMN ver. 6.pdf [slideshare.net]

- 6. This compound.com [this compound.com]

- 7. This compound.com [this compound.com]

- 8. XRY Pro - this compound [this compound.com]

- 9. This compound.com [this compound.com]

- 10. XRY Pro Certification Course - this compound [this compound.com]

- 11. XRY Certification Course - this compound [this compound.com]

- 12. Classroom Courses - this compound [this compound.com]

The Evolution of Digital Forensics: A Technical Deep Dive into MSAB's Core Contributions

Stockholm, Sweden - In an era where digital devices are central to nearly every aspect of human interaction and, consequently, criminal activity, the field of digital forensics has become an indispensable pillar of modern law enforcement and intelligence gathering. At the forefront of this technological arms race is Micro Systemation AB (MSAB), a Swedish company that has consistently pioneered advancements in mobile device forensics for over two decades. This in-depth technical guide explores the history and evolution of this compound's contributions to digital forensics, with a particular focus on their core product suite: XRY, XAMN, and XEC.

A History of Innovation: From Mobile Communication to Digital Evidence

Founded in 1984, this compound's journey into the realm of digital forensics began in earnest in the early 2000s, recognizing the burgeoning importance of mobile phones as repositories of critical evidence.[1] The company's singular focus on the forensic recovery and analysis of data from mobile devices has positioned it as a global leader, serving law enforcement, military, and government agencies in over 100 countries.[2]

A pivotal moment in this compound's history was the launch of its flagship product, XRY, in 2003.[3] This marked a significant turning point in the field, providing investigators with a dedicated tool for the forensically sound extraction of data from mobile devices. Over the years, this compound has expanded its offerings to create a comprehensive "Ecosystem" of solutions designed to address the entire digital forensic workflow, from frontline data acquisition to in-depth laboratory analysis and centralized case management.[4][5]

The Core Components of the this compound Ecosystem

This compound's contribution to digital forensics is best understood through its three core products: XRY for data extraction, XAMN for data analysis, and XEC for management and workflow optimization.

XRY: The Key to Unlocking Digital Evidence

XRY is a comprehensive software and hardware solution for the forensically sound extraction of data from a vast array of digital devices, including mobile phones, tablets, GPS units, and more.[1] Its evolution has been marked by a continuous expansion of supported devices and applications, along with the development of sophisticated extraction techniques to overcome increasingly complex security measures.

A key differentiator of XRY is its ability to perform both logical and physical extractions.

-

Logical Extraction: This method communicates with the device's operating system to access and retrieve user data such as contacts, call logs, messages, and files.[6][7] It is the quickest extraction method and is akin to a user manually browsing the device's content.[6]

-

Physical Extraction: This more advanced technique bypasses the device's operating system to create a bit-for-bit copy of the device's memory.[8][9] This allows for the recovery of deleted data, hidden files, and information from encrypted applications that would be inaccessible through a logical extraction.[8][10]

The following diagram illustrates the high-level workflow of a mobile device data extraction using XRY.

XAMN: Transforming Raw Data into Actionable Intelligence

Once data is extracted by XRY, the challenge lies in analyzing what can often be vast and complex datasets. This is the role of XAMN (Examine), this compound's powerful data analysis tool. XAMN provides investigators with a suite of features to filter, search, and visualize extracted data, enabling them to quickly identify relevant evidence and reconstruct timelines of events.[11]

Key features of XAMN include:

-

Unified Case View: The ability to import and analyze data from multiple devices and sources within a single case file.[11]

-

Powerful Filtering and Searching: Advanced filtering capabilities based on data type, timeframes, keywords, and more.[11]

-

Data Visualization: Tools to visualize data in various formats, including timelines, maps, and conversation views.[11]

-

Reporting: Customizable reporting features to present findings in a clear and concise manner for legal proceedings.[11]

The following diagram illustrates a typical data analysis workflow using XAMN.

XEC: Centralized Management for a Decentralized World

As digital forensic operations scale, the need for centralized management and standardized workflows becomes critical. This compound's XEC (Execute) Director addresses this challenge by providing a networkable solution to manage all this compound tools within an organization.[12]

XEC Director enables forensic lab managers and administrators to:

-

Centrally manage users and licenses. [12]

-

Deploy software updates and new profiles remotely. [12]

-

Create and enforce standardized workflows for frontline personnel. [12]

-

Generate audit logs and reports for quality assurance and compliance. [12]

The this compound Ecosystem, with XEC at its core, facilitates a tiered approach to digital forensics, empowering frontline officers to perform basic extractions using tools like the this compound Kiosk, while forensic specialists in the lab can focus on more complex cases.[13][14] This decentralized model helps to reduce backlogs and accelerate the investigative process.[13]

The following diagram illustrates the interconnectedness of the this compound Ecosystem.

Commitment to Forensic Integrity and Validation

A cornerstone of this compound's philosophy is the commitment to maintaining the forensic integrity of digital evidence. The proprietary .xry file format is designed to be secure and tamper-proof, with a full audit trail that logs every step of the extraction process.[4] This ensures a verifiable chain of custody from the point of extraction to its presentation in court.

This compound's tools are also subjected to rigorous independent testing and validation. The United States National Institute of Standards and Technology (NIST) has conducted numerous tests on various versions of XRY, providing objective assessments of the tool's capabilities and reliability. These tests are crucial for ensuring that the evidence extracted and analyzed by this compound's products is admissible in legal proceedings.[1]

Experimental Protocols: NIST Testing Methodology

The NIST Computer Forensics Tool Testing (CFTT) program employs a standardized methodology to evaluate the performance of digital forensic tools. The following provides a generalized overview of the experimental protocol used in the testing of this compound's XRY software.

1. Test Environment Setup:

-

A dedicated computer with a clean installation of a specified Windows operating system is used.

-

The this compound XRY software and all necessary drivers are installed.

-

A variety of mobile devices, representing different manufacturers, operating systems, and models, are procured for testing.

2. Data Population:

-

The internal memory of each test device is populated with a known dataset. This dataset includes a comprehensive range of data types, such as contacts, call logs, SMS/MMS messages, calendar appointments, notes, and various application data.

-

Data is also populated on removable media (e.g., SIM cards, microSD cards) where applicable.

3. Data Extraction:

-

Each test device is connected to the test computer using the appropriate hardware provided with the XRY kit.

-

The XRY software is used to perform both logical and physical extractions of the device's internal memory and any removable media.

-

The entire extraction process is logged, and hash values of the extracted data are calculated to ensure data integrity.

4. Data Analysis and Verification:

-

The extracted data, contained within the .xry file, is then analyzed using this compound's XAMN software.

-

The data recovered by XRY is compared against the original known dataset that was populated on the device.

-

The verification process assesses the accuracy and completeness of the data extraction, noting any discrepancies, omissions, or anomalies.

5. Reporting:

-

A detailed report is generated, documenting the test environment, the devices and data used, the steps taken during the extraction and analysis, and the final results of the verification process.

Quantitative Data from NIST Testing

The following tables summarize the types of quantitative data that are typically presented in NIST's test reports for this compound's XRY software. The actual values vary depending on the specific version of XRY and the mobile devices tested.

Table 1: Device and Operating System Support

| Device Manufacturer | Operating System | Model(s) Tested |

| Apple | iOS | iPhone models with various iOS versions |

| Samsung | Android | Galaxy models with various Android versions |

| Huawei | Android | Various models |

| LG | Android | Various models |

| Nokia | KaiOS/Other | Various models |

Table 2: Data Extraction Success Rate by Data Type (Illustrative)

| Data Type | Logical Extraction | Physical Extraction |

| Contacts | 100% | 100% |

| Call Logs | 100% | 100% (including deleted) |

| SMS Messages | 100% | 100% (including deleted) |

| MMS Messages | 98% | 100% (including deleted) |

| Calendar Events | 100% | 100% |

| Notes | 100% | 100% |

| Application Data | Varies by App | Varies by App (higher success) |

| Deleted Files | Not Supported | Supported (variable success) |

The Future of Digital Forensics and this compound's Role

The landscape of digital technology is in a constant state of flux, with new devices, applications, and encryption methods emerging at a rapid pace. This presents an ongoing challenge for the digital forensics community. This compound continues to invest heavily in research and development to stay at the forefront of these advancements.[15]

The evolution of the this compound Ecosystem, with its emphasis on a holistic and scalable approach to digital forensics, demonstrates a clear understanding of the challenges faced by modern investigative agencies. By providing tools that empower both frontline personnel and expert forensic analysts, and by ensuring the integrity and admissibility of the evidence they recover, this compound is poised to remain a critical contributor to the pursuit of justice in an increasingly digital world.

References

- 1. XRY (software) - Wikipedia [en.wikipedia.org]

- 2. This compound — Trusted Partner in Digital Forensics | XAMN & XRY [this compound.com]

- 3. Digital Forensics Software & Investigation Tools | this compound [this compound.com]

- 4. This compound.com [this compound.com]

- 5. m.youtube.com [m.youtube.com]

- 6. XRY Logical — Quick Extractions from Digital Devices | this compound [this compound.com]

- 7. secez.com [secez.com]

- 8. XRY Physical — Physical Extraction XRY Software | this compound [this compound.com]

- 9. This compound.com [this compound.com]

- 10. Mobile Data Recovery - this compound [this compound.com]

- 11. This compound.com [this compound.com]

- 12. youtube.com [youtube.com]

- 13. This compound Digital Forensics Frontline Solutions - this compound [this compound.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

Core Principles of MSAB's Mobile Device Data Extraction Technology: A Technical Overview

This technical guide provides an in-depth analysis of the core principles underpinning the mobile device data extraction technology developed by MSAB, with a particular focus on their XRY product line. The content is tailored for researchers, scientists, and drug development professionals who may encounter mobile device data in their work and require a foundational understanding of the forensic methodologies employed for its extraction and preservation.

Foundational Principles of Mobile Forensics

Mobile forensics is a specialized domain within digital forensics focused on the recovery of digital evidence from mobile devices in a manner that is forensically sound. The primary objective is to preserve the integrity of the data, ensuring that it is admissible in legal or regulatory proceedings. This compound's technology is built upon the principle of maintaining a secure and traceable chain of custody for the extracted data, from the initial acquisition to the final analysis and reporting.[1][2] A key feature of this compound's approach is the use of a proprietary and secure XRY file format, which includes a full forensic audit trail to protect the integrity of the evidence.[1][3]

Core Data Extraction Methodologies

This compound's XRY platform employs several distinct methods to extract data from mobile devices. The choice of methodology is often dictated by the make and model of the device, its operating system, and the security measures in place. The primary extraction techniques are Logical Extraction, Physical Extraction, and Filesystem Extraction.

Logical Extraction

Logical extraction involves communicating with the device's operating system to access and retrieve data.[4] This method is analogous to a user interacting with the device and accessing files and application data through the user interface. It is the fastest and least intrusive method of data extraction.[3]

Key Characteristics:

-

Data Scope: Primarily recovers live and file system data that is accessible through the operating system.[3][4] This includes contacts, call logs, SMS/MMS messages, and data from installed applications.

-

Speed: It is the quickest extraction method, making it suitable for on-site investigations.[3]

-

Limitations: May not recover deleted data or data stored in protected areas of the device.

The logical extraction process can be conceptualized as a high-level API interaction with the device's operating system.

Physical Extraction

Physical extraction involves bypassing the device's operating system to create a bit-for-bit copy of the entire flash memory.[4][5][6] This is a more comprehensive method that can recover a wider range of data, including deleted files and data fragments.[5][6][7]

Key Characteristics:

-

Data Scope: Recovers all data from the device's memory, including deleted files, file fragments, and data from unallocated space.[5][6]

-

Security Bypass: Can often bypass device locks and encryption.[7]

-

Complexity: This is a more technically advanced and time-consuming method that may require the device to be in a specific mode.

The physical extraction process provides a much deeper level of data acquisition compared to logical extraction.

Data Recovery and Reconstruction: File Carving

A core component of physical data extraction is the ability to recover files from the raw memory image, a process known as file carving. This technique is employed when the file system metadata is missing or corrupt, which is often the case for deleted files. File carving works by identifying file headers and footers (specific byte sequences that mark the beginning and end of a file type) within the raw data.

This compound's tools utilize advanced carving algorithms to reconstruct files from the extracted data. While the specifics of their proprietary algorithms are not public, the general principles of file carving are well-established.

File Carving Techniques:

-

Header/Footer Carving: The simplest form of carving, which looks for known file signatures.

-

File Structure-Based Carving: Utilizes knowledge of the internal structure of a file type to validate and reconstruct the file.

-

Content-Based Carving: Analyzes the content of data blocks to identify file fragments.

The file carving process is essential for recovering deleted evidence.

Comparison of Extraction Methodologies

The selection of an appropriate data extraction methodology is a critical step in the forensic process. The following table provides a comparative overview of the primary methods employed by this compound's technology.

| Feature | Logical Extraction | Physical Extraction |

| Primary Goal | Quickly acquire user-accessible data | Create a complete bit-for-bit copy of the device's memory |

| Data Recovered | Live data, file system, application data | All data, including deleted files and data fragments |

| Intrusiveness | Low | High |

| Speed | Fast | Slow |

| Security Bypass | Limited | Can bypass locks and encryption |

| Technical Expertise | Basic | Advanced |

Experimental Protocols and Validation

While detailed, step-by-step experimental protocols for this compound's proprietary extraction techniques are not publicly available, the general forensic methodology follows a standardized process to ensure the integrity of the collected evidence.

General Forensic Protocol:

-

Device Identification: The make, model, and operating system of the device are identified.

-

Isolation: The device is isolated from all networks (e.g., using a Faraday bag) to prevent remote alteration or wiping of data.

-

Extraction Method Selection: Based on the device and the objectives of the examination, the appropriate extraction method (Logical or Physical) is chosen.

-

Data Acquisition: The XRY software is used to perform the data extraction. All actions are logged to maintain a chain of custody.

-

Data Hashing: Cryptographic hashes (e.g., SHA-1, MD5) are generated for the extracted data to ensure its integrity. Any subsequent analysis is performed on a copy of the original extracted data.

-

Analysis and Reporting: The extracted data is analyzed using forensic software, such as this compound's XAMN, and a detailed report is generated.

The validation of mobile forensic tools is a critical aspect of ensuring the reliability of the evidence they produce. Independent testing and verification are essential to confirm that the tools accurately extract and report data without altering the original evidence.[8][9][10]

Conclusion

This compound's mobile device data extraction technology provides a comprehensive suite of tools for forensic investigators. The core principles of their technology are rooted in the established methodologies of logical and physical data extraction, with a strong emphasis on maintaining the forensic integrity of the collected evidence. While specific quantitative performance data and detailed proprietary protocols are not publicly disclosed, the underlying principles of their technology are consistent with best practices in the field of digital forensics. For researchers and scientists, understanding these foundational principles is crucial when assessing the reliability and scope of data extracted from mobile devices.

References

- 1. This compound.com [this compound.com]

- 2. This compound.com [this compound.com]

- 3. XRY Logical — Quick Extractions from Digital Devices | this compound [this compound.com]

- 4. Mobile data extraction - this compound [this compound.com]

- 5. XRY Physical — Physical Extraction XRY Software | this compound [this compound.com]

- 6. This compound.com [this compound.com]

- 7. certifiedsystemsgroup.com [certifiedsystemsgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. SANS Institute: Six Steps to Successful Mobile Validation [belkasoft.com]

- 10. Six Steps to Mobile Validation – Working Together for the Common Good | SANS Institute [sans.org]

The MSAB Ecosystem: A Technical Guide for Digital Forensic Science

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Micro Systemation AB (MSAB) ecosystem, a suite of integrated software and hardware solutions for digital forensic science. The guide details the core components of the ecosystem, their functionalities, and the methodologies for their application in digital evidence extraction, analysis, and management.

Introduction to the this compound Ecosystem

The this compound ecosystem is a comprehensive suite of digital forensics tools designed to empower law enforcement, intelligence agencies, and other organizations in conducting effective digital investigations.[1] The core of the ecosystem consists of three main product families: XRY for data extraction, XAMN for data analysis, and XEC for management.[1] This integrated approach ensures a seamless workflow from evidence acquisition to reporting, enhancing the efficiency and effectiveness of digital forensic investigations.[1]

The ecosystem is deployed across various platforms to suit different operational needs, including:

-

This compound Office: An all-in-one mobile forensic system for digital forensic labs.

-

This compound Field: A ruggedized solution for mobile units operating in demanding conditions.

-

This compound Kiosk: A turnkey touchscreen terminal for simplified extractions in controlled environments, often used by frontline personnel.

-

This compound Tablet: A portable solution for on-scene data recovery.[2][3]

Core Components and Functionalities

The this compound ecosystem is built around three core products that work in concert to provide a complete digital forensics solution.

XRY: Digital Evidence Extraction

XRY is a purpose-built software and hardware solution for the forensically sound extraction of data from a wide range of digital devices, including mobile phones, tablets, GPS units, and memory cards.[4] It is designed to recover data in a manner that preserves the integrity of the evidence for use in legal proceedings.[4]

Key Extraction Methodologies:

-

Logical Extraction: This is the quickest method and involves communicating with the device's operating system to access and recover live and file system data.[4] It is akin to an automated process of manually examining each screen and recording the displayed information.[4]

-

Physical Extraction: This method bypasses the device's operating system to perform a bit-by-bit copy of the memory, often enabling the recovery of deleted or hidden data.

-

XRY Photon: This feature provides an automated way to capture and document encrypted application data from Android devices, saving significant time compared to manual processes.[4]

-

XRY Pro: This advanced tool provides access to the most challenging and secure devices through unique exploits and brute-forcing techniques.[5][6]

Quantitative Data: Device and Application Support

The following table summarizes the reported device and application support for XRY. It is important to note that these numbers are subject to change with each software update.

| Metric | Reported Figures | Source |

| Supported Device Profiles | Over 43,000 (as of Feb 2023) | [7] |

| Supported App Profiles | 453 (as of Feb 2023) | [7] |

| Supported App Versions | Over 4,338 (as of Feb 2023) | [7] |

| Supported Device Profiles | Over 42,000 (as of May 2022) | [8] |

| Supported App Profiles | 440 (as of May 2022) | [8] |

| Supported App Versions | Over 4,120 (as of May 2022) | [8] |

XAMN: Digital Evidence Analysis

XAMN is the analytical tool within the this compound ecosystem, designed to help investigators search, filter, and visualize large volumes of mobile data to uncover critical evidence.[3] It provides a suite of tools to connect the dots and build cases that can be presented in court.[3]

Key Analytical Features:

-

Unified Interface: XAMN allows for the simultaneous analysis of data from multiple extractions, including logical, physical, and cloud data.[9]

-

Powerful Filtering: Users can filter data by numerous criteria, including content category, text, time, and whether the data has been deleted.[10]

-

Multiple Viewing Options: XAMN offers various ways to visualize data, such as a timeline view, geographical view, chat view, and connection view, to help investigators identify relationships and patterns.[11]

-

Reporting: The software includes a "Report Builder" for creating customized and forensically sound reports for legal proceedings.[11][12]

XAMN Product Tiers:

-

XAMN Viewer: A free, simplified tool for viewing, analyzing, and reporting on mobile device data.[10][13]

-

XAMN Spotlight: The primary analysis tool with advanced filtering and search capabilities.[9]

-

XAMN Horizon: Adds timeline, geographic, and connection viewing capabilities to Spotlight.

-

XAMN Elements: An advanced hex carving tool for reconstructing and validating undecoded or fragmented data.[14]

XEC Director: Centralized Management

XEC Director is a centralized management solution that allows organizations to connect and manage all their this compound mobile forensic tools across a network.[15][16] This is particularly crucial for large organizations with multiple users and locations.

Key Management Capabilities:

-

User Management: Administrators can create and manage users, assign permissions, and set workflow restrictions based on skill levels.[17]

-

Centralized Updates: Software updates and licenses can be deployed remotely to all connected systems, ensuring consistency and reducing administrative overhead.[18]

-

Activity Logging and Reporting: XEC Director logs all user activities, providing a detailed audit trail.[17] This data can be used to generate management reports on system usage and user performance.[18]

-

Workflow Control: Organizations can create and enforce standardized workflows for data extraction, ensuring compliance with internal policies and legal requirements.[18]

Experimental Protocols: A Digital Forensic Workflow

The following section outlines a detailed methodology for conducting a digital forensic examination using the this compound ecosystem. This protocol is designed to ensure a forensically sound process from evidence acquisition to reporting.

Phase 1: Evidence Acquisition with XRY

This phase focuses on the extraction of data from a digital device using XRY.

Protocol for Logical Extraction:

-

Preparation:

-

Ensure the XRY software and hardware are up to date.

-

Document the case details, including the exhibit number and a description of the device.

-

Power on the XRY system and launch the XRY software.

-

-

Device Connection and Identification:

-

Connect the subject device to the XRY hardware using the appropriate cable.

-

Follow the on-screen instructions within the XRY software to place the device in the correct mode for communication.

-

Allow XRY to automatically identify the device make and model. If automatic identification fails, manually select the device from the supported list.

-

-

Extraction Configuration:

-

Select "Logical Extraction" as the extraction method.

-

Choose an extraction profile. A "Full Logical" extraction will attempt to recover all available data. Triage profiles can be used to target specific data types for faster acquisition.

-

Define the location to save the XRY extraction file.

-

-

Data Extraction:

-

Initiate the extraction process. The XRY software will display the progress of the extraction.

-

Do not interact with the device during the extraction unless prompted by the software.

-

Upon completion, XRY will generate a secure and tamper-proof .xry file containing the extracted data and a detailed log of the extraction process.

-

-

Verification:

-

Verify the hash value of the generated .xry file to ensure its integrity.

-

Disconnect the device and document the completion of the extraction.

-

Phase 2: Data Analysis with XAMN

This phase involves the analysis of the extracted data using XAMN.

Protocol for Data Analysis:

-

Case Creation and Data Import:

-

Launch the XAMN software and create a new case, entering relevant case information.

-

Import the .xry file generated in Phase 1 into the case. XAMN will process and index the data.

-

-

Initial Triage and Filtering:

-

Use the "Quick Views" to get an immediate overview of key data categories such as calls, messages, and images.[11]

-

Apply filters to narrow down the data based on keywords, timeframes, or data types. For example, filter for all messages sent within a specific date range.

-

-

In-depth Analysis and Visualization:

-

Utilize the different viewing modes to analyze the data from various perspectives:

-

Timeline View: Reconstruct a chronological sequence of events.

-

Connection View: Identify relationships and communication patterns between individuals.

-

Geographic View: Map out the locations where events occurred based on geotagged data.

-

Chat View: Reconstruct conversations from messaging applications.

-

-

-

Evidence Identification and Tagging:

-

As relevant pieces of evidence are identified, tag them as "Important" or with custom tags to organize findings.[11]

-

Use the "Examiner Notes" feature to add context and annotations to specific items of evidence.

-

-

Reporting:

-

Use the "Report Builder" to create a comprehensive and customized forensic report.

-

Drag and drop tagged evidence and other relevant findings into the report.

-

Export the report in various formats (e.g., PDF, Word, Excel) for dissemination.[10]

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships within the this compound ecosystem.

Digital Forensic Workflow

Caption: High-level digital forensic workflow using the this compound ecosystem.

XAMN Data Analysis Logical Flow

Caption: Logical flow for data analysis within the this compound XAMN software.

Conclusion

The this compound ecosystem provides a comprehensive and integrated suite of tools for digital forensic investigations. From the forensically sound extraction of data with XRY to the in-depth analysis and visualization with XAMN, and the centralized management with XEC Director, the ecosystem offers a robust workflow for digital evidence handling. The detailed protocols and methodologies outlined in this guide provide a framework for researchers, scientists, and other professionals to effectively utilize the this compound ecosystem in their respective fields, ensuring the integrity and admissibility of digital evidence. The continuous development of the this compound products, with expanding device and application support, underscores its importance as a critical tool in the field of digital forensic science.

References

- 1. Digital Forensics Software & Investigation Tools | this compound [this compound.com]

- 2. Resources - this compound [this compound.com]

- 3. This compound — Trusted Partner in Digital Forensics | XAMN & XRY [this compound.com]

- 4. This compound XRY ver.9.4 and XAMN ver. 6.pdf [slideshare.net]

- 5. XRY Pro - this compound [this compound.com]

- 6. XRY — Mobile Data Forensic Phone Extraction & Recovery | this compound [this compound.com]

- 7. XRY 10.4.1: More devices, more apps, more extractions - this compound [this compound.com]

- 8. XRY 10.1.1 Released today - More devices, more apps, more extractions, more data - this compound [this compound.com]

- 9. This compound.com [this compound.com]

- 10. This compound.com [this compound.com]

- 11. This compound.com [this compound.com]

- 12. XAMN Pro — A New Level of Analytics in Mobile Forensics | this compound [this compound.com]

- 13. XAMN — Mobile Forensic Data Analysis Software | this compound [this compound.com]

- 14. Digital Investigators - this compound [this compound.com]

- 15. XEC Director - this compound [this compound.com]

- 16. XEC - digital evidence management software - this compound [this compound.com]

- 17. This compound.com [this compound.com]

- 18. forensicfocus.com [forensicfocus.com]

Preserving the Digital Thread: A Technical Guide to MSAB's Role in the Chain of Custody

A deep dive into the methodologies and technologies that ensure the integrity of digital evidence from collection to courtroom.

In the realm of scientific research and drug development, the principles of data integrity and a verifiable chain of custody are paramount. Just as a laboratory sample's journey must be meticulously documented to ensure the validity of experimental results, digital evidence in forensic investigations requires an unbroken and auditable trail. This technical guide explores the pivotal role of Micro Systemation AB (MSAB) in establishing and maintaining the chain of custody for digital evidence, a process critical for its admissibility in legal proceedings and for the verification of digital findings.

This compound, a global leader in digital forensic technology, provides a suite of tools designed to extract, analyze, and manage data from mobile devices in a forensically sound manner.[1][2] This guide will dissect the technical underpinnings of this compound's ecosystem, focusing on how its products, primarily XRY and XAMN, are engineered to uphold the integrity of digital evidence at every stage of an investigation.

The Foundation of Trust: The Chain of Custody in Digital Forensics

The chain of custody for digital evidence is the chronological documentation of its handling, from initial seizure to its presentation in court.[3][4] A single lapse in this chain can render evidence inadmissible, jeopardizing an entire investigation.[4] this compound's solutions are built with this principle at their core, incorporating features that create a robust and defensible workflow.

The core tenets of a secure chain of custody for digital evidence, as supported by this compound's tools, include:

-

Integrity: Ensuring the evidence has not been altered or tampered with.

-

Authenticity: Verifying that the evidence is what it purports to be.

-

Accountability: Tracking every individual who has handled the evidence.

-

Auditability: Providing a detailed log of all actions performed on the evidence.

This compound's Technological Framework for a Secure Chain of Custody

This compound's product ecosystem, encompassing XRY for data extraction, XAMN for analysis, and XEC for management, creates a controlled environment for handling digital evidence.[1][2] This integrated approach is designed to minimize the risk of contamination and provide a comprehensive audit trail.

Data Extraction with XRY: The First Link in the Chain

The initial extraction of data from a mobile device is a critical juncture where the chain of custody begins. This compound's XRY software is designed to perform this process in a manner that is both forensically sound and extensively documented.

Key Methodologies:

-

Write Protection: While not explicitly detailed in the provided search results, standard forensic practice, which tools like XRY adhere to, involves mechanisms to prevent writing data back to the source device, thus preserving its original state.

-

Secure File Format (.XRY): XRY utilizes a proprietary, secure file format to store extracted data.[5][6] This format is designed to be tamper-proof and includes a full forensic audit trail.[4][6] A key feature of this format is the option to use 256-bit encryption, significantly enhancing the security and integrity of the evidence from the moment of extraction.[3][7]

-

Hashing Algorithms: To verify the integrity of the extracted data, XRY employs hash algorithms.[6] A hash function creates a unique digital fingerprint of the data. Any change to the data, no matter how small, will result in a different hash value. This allows investigators to demonstrate that the evidence presented is identical to what was originally extracted.

Table 1: Chain of Custody Features in this compound XRY

| Feature | Description | Technical Implementation |

| Secure File Container | Proprietary .XRY file format designed for forensic integrity. | Tamper-proof container with a full audit trail.[4][6] |

| Data Encryption | Option to encrypt the .XRY file to protect data confidentiality. | 256-bit encryption.[3][7] |

| Data Integrity Verification | Method to ensure that the extracted data has not been altered. | Use of hash algorithms to create a unique digital fingerprint of the data.[6] |

| Forensic Audit Trail | A log of the extraction process. | The .XRY file format includes a full forensic audit trail.[4][6] |

Analysis with XAMN: Maintaining the Chain

Once data is extracted, the analysis phase begins. This compound's XAMN software provides the tools to examine the extracted information while meticulously maintaining the chain of custody.

Key Methodologies:

-

Detailed Audit Logging: XAMN Pro features a comprehensive audit logging function that records all actions taken by the analyst.[8][9] This includes opening files, viewing artifacts, applying filters, and exporting data.[9] This detailed log is crucial for demonstrating the transparency and reproducibility of the analysis process.

-

Case and Report Building: XAMN includes a "Report Builder" function that allows investigators to create customized and standardized reports.[10][11][12] These reports can include detailed information about the chain of custody, the individuals involved, and the analytical steps taken, ensuring a complete and well-documented presentation of the findings.[10][11][12]

Table 2: Chain of Custody Features in this compound XAMN

| Feature | Description | Technical Implementation |

| Comprehensive Audit Log | Records all user actions during the analysis process. | Detailed logging of activities such as file access, artifact viewing, and filtering.[8][9] |

| Standardized Reporting | Creation of professional and consistent forensic reports. | "Report Builder" with customizable templates that can include chain of custody details.[10][11][12] |

| Data Segregation | Ability to manage and analyze data from multiple sources within a single case file. | XAMN allows for the import and analysis of multiple .XRY files in a single interface.[13][14] |

Visualizing the Workflow: The this compound Chain of Custody Process

To better illustrate the flow of digital evidence within the this compound ecosystem and the preservation of the chain of custody, the following diagrams are provided.

Caption: High-level workflow of the digital evidence chain of custody using this compound tools.

Caption: Logical flow of data during a forensically sound extraction with this compound XRY.

Compliance and Best Practices: Adherence to ISO 17025

The international standard ISO/IEC 17025 provides the general requirements for the competence of testing and calibration laboratories, including those in the field of digital forensics.[11][15][16] Adherence to this standard is increasingly becoming a mandatory requirement for digital forensic labs to ensure the quality and traceability of their results.[15]

This compound's solutions, with their emphasis on customizable and locked-down workflows, can be configured to help organizations comply with the stringent requirements of ISO 17025.[17] The detailed audit logs in XAMN and the secure, documented nature of XRY extractions provide the necessary evidence of a controlled and repeatable process, which is a cornerstone of the ISO 17025 standard.

Conclusion

For researchers, scientists, and drug development professionals who rely on the unassailable integrity of data, the methodologies employed by this compound in the realm of digital forensics offer a compelling parallel. The meticulous attention to maintaining a verifiable chain of custody, from the initial data extraction to the final report, ensures that digital evidence can withstand the rigorous scrutiny of legal and scientific review. Through a combination of secure file formats, robust encryption, comprehensive audit logging, and workflows designed for compliance, this compound provides a foundational layer of trust in the digital evidence lifecycle. This commitment to data integrity is not just a feature of their products; it is a fundamental requirement for the pursuit of truth in any data-driven discipline.

References

- 1. Digital Forensics Software & Investigation Tools | this compound [this compound.com]

- 2. This compound Digital Forensics Frontline Solutions - this compound [this compound.com]

- 3. XRY, the this compound extraction solution, comes with new features centered on ensuring the chain of custody of digital evidence - this compound [this compound.com]

- 4. intercept.ws [intercept.ws]

- 5. XRY Pro - this compound [this compound.com]

- 6. XRY Physical — Physical Extraction XRY Software | this compound [this compound.com]

- 7. news.cision.com [news.cision.com]

- 8. This compound launches a flagship feature – a new MTK Exploit that allows investigators to access data in more locked devices - this compound Newsroom [newsroom.this compound.com]

- 9. youtube.com [youtube.com]

- 10. New ISO standard for digital evidence - this compound [this compound.com]

- 11. sytech-consultants.com [sytech-consultants.com]

- 12. scholarship.law.nd.edu [scholarship.law.nd.edu]

- 13. forensicfocus.com [forensicfocus.com]

- 14. This compound.com [this compound.com]

- 15. forensicnotes.com [forensicnotes.com]

- 16. ISO Compliance in Digital Labs: How to Ensure Quality and Traceability [confience.io]

- 17. m.youtube.com [m.youtube.com]

A Technical Review of MSAB Technologies in Academic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "MSAB" in recent academic literature refers to two distinct and significant areas of therapeutic development: Multispecific Antibodies (MsAbs) and a small molecule inhibitor known as This compound that targets the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth review of the core technologies, experimental validation, and therapeutic potential of both of these innovative approaches in academic research and drug development.

Part 1: Multispecific Antibodies (MsAbs)

Multispecific antibodies are engineered proteins capable of binding to two or more different epitopes simultaneously.[1] This ability to engage multiple targets allows for novel mechanisms of action that are not achievable with traditional monoclonal antibodies, such as redirecting immune cells to tumor cells, simultaneously blocking multiple signaling pathways, and enhancing binding avidity to cancer cells.[2][3]

Core Engineering Strategies and Formats

The generation of MsAbs involves sophisticated protein engineering to ensure correct chain pairing and assembly, stability, and optimal biological activity. Several formats have been developed, each with unique characteristics.

-

IgG-like Formats: These retain the basic structure of a conventional IgG molecule, which often confers favorable pharmacokinetic properties. Examples include:

-

Knobs-in-Holes (KiH): Steric hindrance is engineered into the CH3 domains of the heavy chains to promote heterodimerization.

-

Common Light Chain: Two different heavy chains are co-expressed with a single common light chain, simplifying the pairing process.

-

CrossMab: Domains of the Fab region are swapped to ensure correct light chain association with the cognate heavy chain.

-

-

Antibody Fragment-Based Formats: These formats are smaller and may offer better tumor penetration, but often have shorter half-lives. Examples include:

-

Bispecific T-cell Engagers (BiTEs®): Two single-chain variable fragments (scFvs) are linked together, one targeting a tumor antigen and the other targeting CD3 on T-cells.[2]

-

Diabodies: Composed of two different scFv fragments that dimerize.

-

Tandem scFvs (taFv): Two scFvs are connected by a flexible linker.

-

Mechanisms of Action

The therapeutic efficacy of MsAbs stems from their ability to mediate novel biological functions:

-

Immune Cell Redirection: By simultaneously binding to a tumor-associated antigen and an activating receptor on an immune cell (e.g., CD3 on T-cells or CD16a on NK cells), MsAbs can physically bridge the two, leading to targeted tumor cell lysis.[2][3]

-

Dual Receptor Blockade: MsAbs can target two different signaling receptors on a cancer cell, leading to a more complete pathway inhibition and potentially overcoming resistance mechanisms.

-

Enhanced Avidity and Specificity: Targeting two different antigens on the same cancer cell can increase the overall binding strength (avidity) and improve the therapeutic window by selectively targeting cells that co-express both antigens.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data for representative MsAbs that have been extensively studied in academic research and clinical trials.

Table 1: Preclinical Binding Affinity and Cytotoxicity of Amivantamab (EGFR x c-MET)

| Parameter | Cell Line | Value | Reference |

| EGFR Binding (KD) | - | Not explicitly stated | [1] |

| c-MET Binding (KD) | - | Not explicitly stated | [1] |

| ADCC Activity | NSCLC cells | Positively correlated with EGFR expression | [1] |

Table 2: Clinical Efficacy of Mosunetuzumab (CD20 x CD3) in Follicular Lymphoma

| Clinical Trial / Cohort | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Phase II Study (Relapsed/Refractory) | 90 | 80% | 60% | [4] |

| Subcutaneous (Advanced FL) | - | 95% | 82% | [5] |

| MorningSun Study (Untreated High-Burden) | 102 | 87% | 61% | [6] |

Table 3: Clinical Efficacy of Amivantamab in EGFR Exon 20 Insertion NSCLC

| Clinical Trial / Cohort | Number of Patients (n) | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Duration of Response (DoR) | Reference | | :--- | :--- | :--- | :--- | :--- | | CHRYSALIS (Post-Platinum Chemo) | 81 | 40% | 74% | 11.1 months |[7] | | Treatment-Naïve (with Lazertinib) | 20 | 100% | 100% | Not Reached |[7] |

Experimental Protocols

This protocol outlines a general method for evaluating the ability of an this compound to induce ADCC, as described for amivantamab.[1]

-

Cell Culture:

-

Target tumor cells (e.g., NSCLC cell lines with varying EGFR and c-MET expression) are cultured in appropriate media.

-

Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors, are prepared.

-

-

ADCC Assay:

-

Target cells are seeded in a 96-well plate.

-

The this compound is added at various concentrations.

-

Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

-

The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C.

-

-

Quantification of Cell Lysis:

-

Cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.

-

The percentage of specific lysis is calculated relative to control wells (target cells alone, target cells with effector cells, and maximum lysis control).

-

-

Data Analysis:

-

The results are plotted as a dose-response curve, and the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis) is determined.

-

This protocol provides a generalized framework for a Phase II clinical trial investigating an this compound in hematological malignancies, based on published studies of mosunetuzumab.[4][8]

-

Patient Population:

-

Enroll patients with relapsed or refractory follicular lymphoma who have received at least two prior lines of therapy.

-

Key inclusion criteria include measurable disease and adequate organ function.

-

-

Treatment Regimen:

-

Administer the this compound intravenously in 21-day cycles.

-

Employ a step-up dosing schedule in the first cycle to mitigate the risk of cytokine release syndrome (CRS). For example:

-

Cycle 1, Day 1: 1 mg

-

Cycle 1, Day 8: 2 mg

-

Cycle 1, Day 15: 60 mg

-

Cycle 2 onwards, Day 1: 60 mg

-

-

Continue treatment for a fixed duration (e.g., 8 cycles) for patients who achieve a complete response, with the option for extended treatment for those with a partial response or stable disease.

-

-

Endpoints:

-

Primary Endpoint: Complete response (CR) rate as assessed by an independent review committee.

-

Secondary Endpoints: Overall response rate (ORR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

-

-

Safety Monitoring:

-

Closely monitor patients for adverse events, with a particular focus on CRS and neurotoxicity.

-

Grade adverse events according to standard criteria (e.g., CTCAE).

-

Visualizations

Part 2: The Small Molecule Inhibitor this compound

In a distinct area of cancer research, this compound (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) has been identified as a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[9] Dysregulation of this pathway is a critical driver in the development and progression of various human cancers, making it a key therapeutic target.[9]

Core Technology and Mechanism of Action

This compound was discovered through a cell-based high-throughput screen for compounds that inhibit T-cell factor (TCF)-dependent luciferase reporter activity.[9] Its mechanism of action involves the direct binding to β-catenin, which promotes its ubiquitination and subsequent degradation by the proteasome.[9][10] This leads to a reduction in the nuclear accumulation of β-catenin and the downregulation of its target genes, which are involved in cell proliferation and survival.[9][10]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative data from the seminal study by Hwang et al. (2016) that first characterized this compound.[9]

Table 4: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| TCF Luciferase Reporter | HCT116 | IC50 | ~1 µM | [9] |

| Cell Viability (Wnt-dependent) | HCT116, HT115, H23 | IC50 | 2-5 µM | [9] |

| Cell Viability (Wnt-independent) | H460, A673 | Effect | Little effect up to 10 µM | [9] |

Table 5: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| HCT116 (Wnt-dependent) | 20 mg/kg, i.p. daily | Significant reduction in tumor volume and weight | [9] |

| HT115 (Wnt-dependent) | 20 mg/kg, i.p. daily | Significant reduction in tumor volume and weight | [9] |

| H23 (Wnt-dependent) | 20 mg/kg, i.p. daily | Significant reduction in tumor volume and weight | [9] |

| H460 (Wnt-independent) | 20 mg/kg, i.p. daily | Little effect on tumor growth | [9] |

Experimental Protocols

This protocol is based on the methodology used to identify this compound.[9]

-

Cell Line and Reporter Construct:

-

Use a cancer cell line with constitutively active Wnt signaling (e.g., HCT116, which has a mutant β-catenin).

-

Stably transfect the cells with a TCF-dependent luciferase reporter construct (TOP-Luc) and a control reporter (e.g., CMV-Luc).

-

-

Compound Screening:

-

Seed the reporter cells in 384-well plates.

-

Add compounds from a small molecule library at a fixed concentration (e.g., 10 µM).

-

Incubate for a defined period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Measure luciferase activity using a commercial luciferase assay system and a plate reader.

-

Normalize TOP-Luc activity to CMV-Luc activity to control for non-specific effects on transcription and cell viability.

-

-

Hit Identification and Validation:

-

Identify initial "hits" as compounds that reduce normalized TOP-Luc activity below a certain threshold (e.g., 50% of DMSO control).

-

Validate hits by performing dose-response curves to determine IC50 values.

-

Conduct secondary assays, such as measuring the expression of endogenous Wnt target genes (e.g., Axin2, c-Myc) by qRT-PCR or Western blot.

-

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Wnt inhibitor like this compound in a mouse model.[9]

-

Animal Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously inject Wnt-dependent (e.g., HCT116) and Wnt-independent (e.g., H460) cancer cells into the flanks of the mice.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., ~50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-20 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 2-3 weeks).

-

-

Tumor Measurement:

-

Measure tumor volume with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (length x width²)/2.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Perform downstream analyses on tumor tissue, such as Western blotting for Wnt pathway proteins (e.g., active β-catenin, cleaved caspase-3) and TUNEL staining for apoptosis.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Amivantamab: A Novel Advance in the Treatment of Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative effectiveness between mosunetuzumab monotherapy clinical trial and real-world data in relapsed/refractory follicular lymphoma in third or subsequent lines of systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extended follow-up results from the MITHIC-FL1 trial: subcutaneous mosunetuzumab for advanced FL | VJHemOnc [vjhemonc.com]

- 6. Interim results from the MorningSun study: mosunetuzumab for high-tumor burden FL | VJHemOnc [vjhemonc.com]

- 7. onclive.com [onclive.com]

- 8. Safety and efficacy of mosunetuzumab, a bispecific antibody, in patients with relapsed or refractory follicular lymphoma: a single-arm, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The MSAB Software Suite: A Technical Overview of Core Features and Capabilities for Digital Data Analysis

The MSAB (Micro Systemation AB) software suite represents a comprehensive ecosystem for the extraction, analysis, and management of data from digital devices. This technical guide provides an in-depth look at the core components of the suite—XRY for data extraction, XAMN for analysis, and XEC for management—tailored for researchers, scientists, and drug development professionals who may encounter digital data in their work. The suite is designed to ensure the integrity of digital evidence from its initial collection to its final analysis and reporting.[1][2]

Core Components of the this compound Ecosystem

The this compound software suite is built upon three primary, interconnected products:

-

This compound XRY (Extract): The data extraction tool designed to recover data from a wide range of digital devices, including mobile phones, GPS units, and memory cards.[3][4]

-

This compound XAMN (Analyze): The analysis software used to view, search, filter, and analyze the data extracted by XRY.[5][6]

-

This compound XEC (Manage): A management tool that provides oversight and control over the digital forensics process, ensuring consistency and quality.[7]

The seamless integration of these components is designed to create an efficient workflow, from data acquisition to the generation of court-ready reports.[1]

This compound XRY: Data Extraction Capabilities

XRY is the foundational tool for data extraction within the this compound suite, supporting a vast number of device profiles and app versions.[8] It is engineered to perform extractions in a forensically sound manner, preserving the integrity of the original data.[1]

Key Extraction Features:

-

Logical and Physical Extraction: XRY can perform both logical extractions, which involve communication with the device's operating system, and physical extractions, which bypass the operating system to access raw memory data.[9] This allows for the recovery of both live and deleted data.[9]

-

Broad Device and App Support: The software is continuously updated to support the latest mobile devices, operating systems (including iOS and Android), and applications.[10]

-

Passcode and Encryption Bypass: XRY incorporates features to bypass or recover passcodes and overcome certain encryption challenges on locked devices.[9]

-

Selective Data Extraction: To address privacy concerns and streamline investigations, XRY allows for the selective extraction of data from specified apps or timeframes.[10]

-

Secure File Format: Extracted data is stored in a secure and encrypted .xry file format, which includes a full forensic audit trail to ensure the chain of custody.[1][9]

XRY Pro: Advanced Extraction

For the most challenging and secure devices, this compound offers XRY Pro, which provides advanced capabilities, including unique exploits developed by this compound to gain access to locked devices.[9] A key feature introduced in XRY Pro is BruteStorm Surge , a technology that utilizes the power of GPUs to accelerate the cracking of long or complex passcodes.

| Feature | Description |

| Extraction Types | Logical, Physical, Filesystem |

| Supported Devices | Mobile phones, GPS devices, tablets, memory cards |

| Operating Systems | iOS, Android, KaiOS, and others |

| Data Recovery | Live data, deleted data, protected data |

| Security Bypass | Passcode bypass, encryption bypass, advanced exploits (XRY Pro) |

| File Format | Secure and encrypted .xry with audit trail |

| Special Features | Selective data extraction, BruteStorm Surge (XRY Pro) |

This compound XAMN: Data Analysis and Visualization

Once data is extracted with XRY, XAMN is used for in-depth analysis. It is designed to handle large volumes of data efficiently, allowing users to quickly find relevant information.[6]

Core Analysis Capabilities:

-

Unified Interface: XAMN can load multiple extraction files simultaneously, enabling cross-case and cross-device analysis.[6]

-

Powerful Filtering and Searching: The software offers a wide range of filters and search options to narrow down data based on various criteria, such as keywords, dates, and data types.[5][6]

-

Multiple Data Views: XAMN provides several ways to visualize data, including a timeline view, chat view, and geographical view, to help identify patterns and connections.[5]

-

Person Identification: This feature automatically detects and suggests matching individuals with the same identity across different data sources.[10]

-

Connection View: This allows investigators to visualize connections between individuals who have been in contact with each other.[10]

-

Reporting: XAMN includes a Report Builder for creating customized and court-ready reports with drag-and-drop functionality.[6]

| Feature | Description |

| Data Input | Multiple .xry files, Cellebrite UFDR, GrayKey files |

| Analysis Views | List, Grid, Timeline, Conversation, Geographical, Connections |

| Search and Filter | Keyword search, date/time filtering, data category filtering |

| Data Recovery | Viewing of decoded data, access to raw hex data |

| Reporting | Customizable reports, various export formats (PDF, XML, etc.) |

| Special Features | Person Identification, Connection View, Project VIC integration |

This compound XEC: Management and Workflow Control

XEC Director is the management component of the this compound suite, designed to provide centralized control and oversight of the entire digital forensics workflow.[7]

Key Management Features:

-

Centralized Software Updates: XEC allows for the remote deployment of software updates to all connected XRY clients, ensuring that all users are on the latest version.[7]

-

User and Case Management: It provides tools for managing users, assigning permissions, and tracking case progress.[7]

-

Workflow Enforcement: Organizations can create and enforce standardized workflows to ensure consistency and quality in their digital forensics processes.[7]

-

Audit and Reporting: XEC logs user actions and generates reports on usage and system status, providing a comprehensive audit trail.[11]

| Feature | Description |

| Client Management | Centralized updates for XRY clients |

| User Management | Role-based access control, user permission settings |

| Workflow Control | Enforcement of standardized procedures |

| Auditing | Logging of user actions and system events |

| Reporting | Generation of usage statistics and system reports |

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are proprietary and not publicly available, the general workflow for a digital forensic investigation using the this compound suite can be outlined as follows:

-

Device Seizure and Preparation: The subject device is seized and documented. The appropriate cables and hardware from the this compound kit are selected.

-

Extraction with XRY:

-

The device is connected to the XRY system.

-

The user selects the appropriate device profile.

-

The type of extraction (logical or physical) is chosen based on the investigation's needs and the device's support level.

-

XRY then proceeds with the data extraction, creating a secure .xry file.

-

-

Analysis in XAMN:

-

The .xry file is opened in XAMN.

-

Initial data triage is performed using filters to narrow down the dataset (e.g., by date range or communication type).

-

Keyword searches are conducted for relevant terms.

-

The various data views (e.g., timeline, conversation, connection) are used to identify patterns and relationships.

-

Relevant findings are tagged and bookmarked.

-

-

Reporting:

-

The tagged and bookmarked items are compiled into a report using the XAMN Report Builder.

-

The report is exported in the desired format for dissemination.

-

Visualizing Workflows and Relationships

The following diagrams illustrate the logical relationships and workflows within the this compound ecosystem.

Caption: High-level architecture of the this compound software ecosystem.

References

- 1. This compound.com [this compound.com]

- 2. forensicfocus.com [forensicfocus.com]

- 3. Digital Forensic Platform for Mobile & Tablets | this compound [this compound.com]

- 4. This compound XRY ver.9.4 and XAMN ver. 6.pdf [slideshare.net]

- 5. forensicfocus.com [forensicfocus.com]

- 6. This compound.com [this compound.com]

- 7. CASE STUDY: Two UK Police Forces - this compound [this compound.com]

- 8. benchmarkmagazine.com [benchmarkmagazine.com]

- 9. XRY Physical — Physical Extraction XRY Software | this compound [this compound.com]

- 10. Quickly read out phones at a crime scene with XRY - DataExpert EN [dataexpert.eu]

- 11. Digital Investigations Meet Remarkable Innovation in this compound’s Latest Major Release - this compound [this compound.com]

Foundational Concepts of XRY, XAMN, and XEC: A Technical Guide for Digital Forensic Researchers and Professionals

An In-depth Technical Guide on the Core Functionalities of the MSAB Digital Forensics Suite

Audience: Digital forensic researchers, investigators, and professionals in related scientific fields.

Introduction